3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-bromophenyl)-5-(6H-indolo(2,3-b)quinoxalin-6-ylmethyl)-
Description
Role of the 4-Bromophenyl Group
The 4-bromophenyl substituent enhances molecular interactions through halogen bonding and hydrophobic effects. Bromine’s electron-withdrawing nature increases the compound’s lipophilicity, facilitating membrane penetration and target engagement. In triazole-thiones, aryl substitutions at the 4-position have been shown to improve inhibitory potency against VIM-type MBLs by up to 1000-fold when combined with meropenem. The bromine atom’s van der Waals radius (1.85 Å) also complements steric pockets in enzyme active sites, as demonstrated in X-ray structures of NDM-1 complexes.
Indoloquinoxaline as a Privileged Pharmacophore
Indoloquinoxaline, a fused heterocycle comprising indole and quinoxaline units, contributes planar aromaticity and π-stacking capabilities. This moiety is structurally analogous to DNA intercalators like actinomycin D, suggesting potential anticancer applications. In the context of triazole-thione derivatives, the indoloquinoxaline system may stabilize interactions with topoisomerase enzymes or nucleic acids, thereby disrupting replication or transcription processes.
The methylene bridge linking indoloquinoxaline to the triazole-thione core (as seen in the target compound) introduces conformational flexibility, enabling adaptive binding to diverse biological targets. This design mirrors strategies employed in antiviral nucleoside analogues, where ribose or deoxyribose moieties are appended to heterocyclic bases. For example, 3-phenacylthio-1-(β-D-ribofuranosyl)-1,2,4-triazole exhibited a selectivity index 15-fold higher than ribavirin against herpes simplex virus, highlighting the impact of glycosidic linkages on bioactivity.
Synergistic Effects of Combined Substituents
The coexistence of 4-bromophenyl and indoloquinoxaline groups creates a multifunctional pharmacophore with dual mechanisms of action:
- Enzymatic Inhibition : The triazole-thione core chelates metal ions, while the bromophenyl group occupies hydrophobic enzyme pockets.
- Nucleic Acid Interaction : The indoloquinoxaline system intercalates into DNA or RNA, impairing genomic processes.
This synergy is exemplified in Table 1, which compares the biological activities of triazole-thione derivatives with varying substituents.
Table 1. Bioactivity of Selected 1,2,4-Triazole-3-thione Derivatives
Properties
CAS No. |
116989-71-0 |
|---|---|
Molecular Formula |
C23H15BrN6S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H15BrN6S/c24-14-9-11-15(12-10-14)30-20(27-28-23(30)31)13-29-19-8-4-1-5-16(19)21-22(29)26-18-7-3-2-6-17(18)25-21/h1-12H,13H2,(H,28,31) |
InChI Key |
WUVCCFLXOSXDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Biological Activity
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-bromophenyl)-5-(6H-indolo(2,3-b)quinoxalin-6-ylmethyl)- is a member of the triazole family known for its diverse biological activities. The triazole core has been extensively studied for its pharmacological potential, including antibacterial, antifungal, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Antibacterial Activity
Triazole derivatives have shown significant antibacterial properties. The introduction of specific substituents enhances their efficacy against various bacterial strains. For instance, compounds with bromine substitutions have demonstrated increased activity against resistant strains such as Bacillus subtilis and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(bromophenyl) | B. subtilis | 0.125 µg/mL |
| 5-(indoloquinoxaline) | E. coli | 0.25 µg/mL |
| 2,4-dihydro | P. aeruginosa | 0.5 µg/mL |
Antifungal Activity
The antifungal mechanisms of triazoles primarily involve the inhibition of ergosterol biosynthesis in fungal cell membranes . Compounds derived from triazoles have been reported to exhibit potent antifungal activity against various fungi, including Candida species.
Anticancer Properties
Research has indicated that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, certain synthesized derivatives have shown promising results against human cancer cell lines such as MCF-7 and Bel-7402 .
Table 2: Anticancer Activity of Selected Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 | 10 |
| Triazole B | Bel-7402 | 15 |
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been evaluated using models like the Maximal Electroshock (MES) test and Pentylenetetrazole (PTZ) test . Compounds with specific substitutions at the 4 and 5 positions have exhibited significant anticonvulsant activity.
Table 3: Anticonvulsant Activity Evaluation
| Compound | Test Used | Result |
|---|---|---|
| Compound X | MES | Effective (p < 0.05) |
| Compound Y | PTZ | Effective (p < 0.01) |
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study focused on synthesizing various substituted triazoles revealed that compounds with halogen substitutions at the aryl position exhibited enhanced antibacterial and anticancer activities . The study utilized molecular docking techniques to predict interactions with target proteins involved in bacterial resistance mechanisms.
Case Study 2: Neurotoxicity Assessment
In evaluating neurotoxicity alongside anticonvulsant activity, researchers found that certain triazole derivatives did not exhibit significant neurotoxic effects while maintaining effective anticonvulsant properties . This dual evaluation is crucial for developing safe therapeutic agents.
Case Study 3: In Vivo Metabolism Studies
In vivo studies on selected triazole derivatives highlighted their metabolic pathways and potential toxicity profiles in animal models. These studies are essential for understanding the pharmacokinetics and safety of new compounds before clinical trials .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of triazole derivatives. The compound has been evaluated for its efficacy against seizures induced by maximal electroshock and pentylenetetrazole. Research indicates that triazole derivatives interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity.
- Mechanism of Action : The anticonvulsant activity is attributed to the compound's ability to modulate sodium channel activity. For instance, TP-315, a related triazole derivative, was found to exhibit protective effects against seizures by influencing voltage-gated sodium channels .
Antimicrobial Properties
Triazole derivatives have also been investigated for their antimicrobial activities. The structural features of these compounds enable them to act as effective inhibitors against various bacterial strains.
- β-Lactamase Inhibition : A study demonstrated that triazole-thione derivatives could serve as β-lactamase inhibitors, enhancing the efficacy of conventional antibiotics against resistant strains . This application is crucial in combating antibiotic resistance in clinical settings.
Antidepressant Potential
In addition to anticonvulsant and antimicrobial activities, certain 1,2,4-triazole derivatives have shown promise as potential antidepressants. Compounds within this class have been evaluated for their ability to antagonize hypothermia induced by specific pharmacological agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of triazole derivatives. Modifications at specific positions on the triazole ring can significantly influence biological activity.
| Position | Modification | Effect |
|---|---|---|
| 5 | Aryl substitution | Enhanced anticonvulsant activity |
| 3 | Thione vs. carbonyl | Thione maintains biological activity |
| 2 & 4 | Methyl substitutions | Increased potency |
These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing side effects.
Evaluation of Anticonvulsant Activity
In a comparative study involving several triazole derivatives, TP-315 was highlighted for its significant anticonvulsant effects in animal models. The study utilized both the maximal electroshock test and pentylenetetrazole-induced seizure models to assess efficacy .
Synergistic Effects with Antibiotics
A library of synthesized compounds based on the 1,2,4-triazole scaffold was tested for synergistic effects with β-lactam antibiotics against resistant bacterial strains. Notably, certain derivatives demonstrated micromolar inhibition potency against both serine and metallo β-lactamases .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Research Findings
Substituent Effects on Bioactivity
- Bromophenyl Groups : The presence of bromine enhances electronegativity and metabolic stability. For example, 3-(2-bromophenyl)-4-substituted triazole-thiones exhibit significant antimicrobial and antioxidant activities, attributed to the bromine’s electron-withdrawing effects .
- Indoloquinoxaline Moiety: Derivatives like 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline demonstrate immunostimulatory properties by inducing interferon (IFN) while minimizing complement activation and inflammatory cytokine release .
Limitations and Knowledge Gaps
- Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Comparative studies on substituent positioning (e.g., 4-bromophenyl vs.
Preparation Methods
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 4-Bromobenzhydrazide |
| 2 | Thiosemicarbazide synthesis | 4-Bromophenyl isothiocyanate, ethanol | N-(4-bromophenyl)thiosemicarbazide |
| 3 | Cyclization to triazole-thione | 2N NaOH, ethanol, reflux | 4-(4-bromophenyl)-1,2,4-triazole-3-thione |
| 4 | Indoloquinoxaline synthesis | o-Phenylenediamine, indole-2-carbaldehyde, HCl | 6H-Indolo[2,3-b]quinoxaline |
| 5 | Bromomethylation | NBS, CCl₄, light | 6-(Bromomethyl)-6H-indoloquinoxaline |
| 6 | S-Alkylation | K₂CO₃, DMF, 60°C, 12h | Target compound |
Key Research Findings
- Yield Optimization : Cyclization steps (Step 3) typically achieve 70–85% yield under alkaline conditions. S-Alkylation (Step 6) yields range from 60–75%, depending on substituent steric effects.
- Characterization Data :
- Challenges : Steric hindrance from the indoloquinoxaline group may necessitate prolonged reaction times or elevated temperatures.
Alternative Approaches
- One-Pot Synthesis : Combining Steps 3 and 6 using phase-transfer catalysts (e.g., TBAB) to enhance efficiency.
- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes while maintaining yield.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classical S-Alkylation | High reproducibility | Moderate yields due to side reactions |
| Mannich Reaction | Mild conditions, no heavy metals | Requires strict pH control |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed |
Q & A
Q. What are the standard synthetic routes for preparing 1,2,4-triazole-3-thione derivatives, and how can their regioselectivity be controlled?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a nucleophilic substitution reaction using thiosemicarbazide intermediates can yield 4-aryl-substituted derivatives under reflux conditions in ethanol or acetic acid . Regioselectivity is influenced by steric and electronic factors of substituents: electron-withdrawing groups (e.g., bromophenyl in ) favor stabilization of the thione tautomer. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products .
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of 1,2,4-triazole-3-thione derivatives?
- IR spectroscopy identifies key functional groups: C=S (1248–1250 cm⁻¹), C=N (1595–1600 cm⁻¹), and NH/CH stretches (3092–3364 cm⁻¹) .
- ¹H-NMR distinguishes aromatic protons (δ 6.99–8.00 ppm) and triazole NH (δ ~9.00 ppm). Methyl groups appear as singlets (δ ~2.77 ppm) .
- EI-MS confirms molecular weight, with [M+1] peaks (e.g., m/z 464 in ) and fragmentation patterns aligning with substituent loss .
Q. What pharmacological activities are associated with 1,2,4-triazole-3-thione derivatives, and how are these evaluated experimentally?
These compounds exhibit anticancer, antimicrobial, and antituberculosis activities. In vitro assays include:
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution to determine MIC values .
- Antituberculosis : Activity against Mycobacterium tuberculosis H37Rv .
Advanced Research Questions
Q. How can computational methods (DFT, molecular dynamics) resolve contradictions in experimental data for triazole-thione derivatives?
Discrepancies in elemental analysis (e.g., C, H, N percentages in ) may arise from incomplete purification or tautomeric equilibria. DFT/B3LYP/6-311G(d,p) calculations optimize molecular geometry and predict NMR/IR spectra, which are compared to experimental data to validate structures . For example, torsional angle scans (0–180°) assess conformational flexibility and identify dominant tautomers .
Q. What strategies address low yield or instability in bromophenyl-substituted triazole-thiones during synthesis?
- Use protective groups (e.g., Boc for NH) to prevent side reactions .
- Employ InCl₃ as a catalyst to enhance S-alkylation efficiency .
- Optimize solvent polarity (e.g., methanol/water mixtures) to stabilize intermediates .
Q. How do substituents (e.g., 4-bromophenyl, indoloquinoxaline) influence the electronic properties and bioactivity of triazole-thiones?
- Electron-withdrawing groups (e.g., Br) enhance electrophilicity, improving DNA intercalation (anticancer activity) .
- Bulkier groups (e.g., indoloquinoxaline) increase steric hindrance, potentially reducing binding to microbial enzymes .
- HOMO-LUMO gaps (calculated via DFT) correlate with redox behavior and reactivity .
Q. What crystallographic techniques validate the solid-state structure of triazole-thiones, and how do they compare to computational predictions?
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, C-S bond lengths (~1.68 Å) confirm thione tautomer dominance . DFT-optimized geometries typically align with crystallographic data within 2% error, though intermolecular interactions (e.g., hydrogen bonding) may require force-field adjustments .
Methodological Recommendations
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when elemental analysis discrepancies arise .
- Theoretical-Experimental Synergy : Combine DFT with experimental NMR to assign ambiguous proton environments (e.g., overlapping aromatic signals) .
- Bioactivity Screening : Prioritize derivatives with low HOMO-LUMO gaps (<4 eV) for anticancer assays, as these often exhibit enhanced redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
